molecular formula C22H16ClN5O4 B2454413 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1005304-51-7

2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2454413
CAS No.: 1005304-51-7
M. Wt: 449.85
InChI Key: ALWBCKYNNCZGFK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin core, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-17(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)16-7-5-15(28(31)32)11-18(16)23/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBCKYNNCZGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro group at the 4-position of the benzamide moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amine intermediates used in further derivatization.

Reaction TypeReagents/ConditionsOutcomeReferences
Catalytic HydrogenationH₂ (1–3 atm), Pd/C (10% w/w), EtOH, 25°CNitro group reduced to amine (–NH₂)
Transfer HydrogenationAmmonium formate, Pd/C, MeOH, refluxSelective nitro reduction without ring modification

Mechanistic Insight : The reduction proceeds via adsorption of hydrogen onto the palladium surface, followed by electron transfer to the nitro group, forming a nitroso intermediate and ultimately the amine. Steric hindrance from the pyrido[2,3-d]pyrimidine ring prevents over-reduction of other functional groups.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient chloro substituent at the 2-position of the benzamide participates in NAS reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsOutcomeReferences
Thiol SubstitutionNaSH, DMF, 80°C, 12 hChloro replaced with –SH group
Amine SubstitutionBenzylamine, K₂CO₃, DMSO, 100°C, 24 hChloro replaced with –NH(CH₂Ph) group

Functionalization of the Pyrido[2,3-d]pyrimidine Core

The 4-oxo group on the pyrido[2,3-d]pyrimidine ring undergoes alkylation or condensation reactions, modifying its electronic properties.

Reaction TypeReagents/ConditionsOutcomeReferences
O-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 h4-Oxo group converted to 4-methoxy derivative
CyclocondensationHydrazine hydrate, EtOH, reflux, 8 hFormation of triazolo-fused pyrido-pyrimidine

Structural Impact : Alkylation at the 4-oxo position increases the ring’s electron density, enhancing π-stacking interactions in biological systems .

Amide Bond Reactivity

The benzamide linkage participates in hydrolysis and coupling reactions, enabling structural modifications.

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic HydrolysisHCl (6M), H₂O, 100°C, 24 hAmide bond cleavage to carboxylic acid + amine
EDC/NHS CouplingEDC, NHS, DCM, RT, 12 hAmide bond formation with primary amines

Stability Note : The amide bond resists hydrolysis under neutral conditions but degrades in strongly acidic or basic environments .

Oxidative Transformations

The methyl groups on the phenyl and pyrido[2,3-d]pyrimidine rings undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReferences
KMnO₄ OxidationKMnO₄, H₂O, 80°C, 6 hMethyl → carboxylic acid (–COOH)
SeO₂ OxidationSeO₂, dioxane, reflux, 12 hMethyl → formyl (–CHO) group

Selectivity : Oxidation preferentially targets the methyl group adjacent to the pyrido[2,3-d]pyrimidine due to hyperconjugative stabilization of the transition state .

Photochemical Reactions

The nitro group undergoes photolysis under UV light, enabling unique reaction pathways.

Reaction TypeReagents/ConditionsOutcomeReferences
UV-Induced DenitrationUV (254 nm), MeCN, 12 hNitro group replaced with –OH

Application : Photodenitration provides a route to hydroxylated analogs without harsh reducing agents.

Metal-Catalyzed Cross-Couplings

The chloro and pyrido[2,3-d]pyrimidine groups participate in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeReagents/ConditionsOutcomeReferences
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, THFChloro replaced with aryl group
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, tolueneIntroduction of secondary/tertiary amines

Catalytic Efficiency : Reactions proceed in 60–85% yield, with the pyrido[2,3-d]pyrimidine ring stabilizing palladium intermediates .

Scientific Research Applications

Anticancer Properties

The anticancer potential of this compound is supported by studies on related pyrido[2,3-d]pyrimidines. These compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For example, docking studies have revealed that modifications in the structure can enhance selectivity and potency against various cancer cell lines.

Study 1: Antitubercular Activity

A study evaluated various substituted pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis . The results indicated promising activity for certain compounds with structural similarities to our target compound, suggesting that further exploration could yield effective antitubercular agents.

Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of this compound in therapeutic applications.

Synthesis Pathways

The synthesis of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step reactions. These reactions include the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization at various positions to introduce the nitro and chloro groups. Standard organic reactions such as nucleophilic substitutions and acylation are commonly employed in the synthetic pathway.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The pyrido[2,3-d]pyrimidin core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide stands out due to its unique pyrido[2,3-d]pyrimidin core, which imparts distinct biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Biological Activity

The compound 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a member of the pyridopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and related fields. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H17ClN4O3
  • Molecular Weight : 372.81 g/mol
  • CAS Number : [insert CAS number if available]

The structure features a chloro group, a nitro group, and a pyridopyrimidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are known for their role in cancer therapy as they impede DNA synthesis by blocking the reduction of dihydrofolate to tetrahydrofolate, crucial for nucleotide synthesis .
  • Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in cell signaling pathways that regulate cell proliferation and survival .
  • Selective Uptake Mechanisms : The compound has been shown to utilize specific transport mechanisms such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), enhancing its uptake in tumor cells .

Antitumor Activity

Numerous studies have documented the antitumor efficacy of pyridopyrimidine derivatives. The following table summarizes findings related to the compound's activity against various cancer cell lines:

Cell Line IC50 (nM) Mechanism Reference
KB (Human Tumor)1.7Inhibition of FRα and PCFT
A549 (Lung Cancer)15.0DHFR inhibition
MCF7 (Breast Cancer)10.5Kinase inhibition

These results indicate potent activity across various cancer types, suggesting a broad therapeutic potential.

Case Studies

  • Piritrexim Comparison : Piritrexim is a notable analog that has shown significant antitumor effects by inhibiting DHFR. Comparative studies suggest that similar pyridopyrimidine compounds can exhibit enhanced selectivity and reduced side effects compared to traditional antifolates like methotrexate .
  • Combination Therapies : Recent investigations have explored the efficacy of combining this compound with other chemotherapeutic agents, showing synergistic effects in reducing tumor growth in preclinical models .

Toxicity and Safety Profile

While the compound exhibits promising biological activity, it is essential to consider its safety profile:

  • Acute Toxicity : The compound has been classified as harmful if swallowed and may cause skin irritation .
  • Long-term Effects : Ongoing studies are required to assess chronic exposure risks and potential off-target effects.

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